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Compound of Interest

Compound Name: 2-Aminodiphenylamine

Cat. No.: B160148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Aminodiphenylamine (CAS No. 534-85-0), also known as N-phenyl-o-phenylenediamine. The

information is tailored for professionals in research and development who require detailed

spectral information and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-
Aminodiphenylamine.

¹H NMR Spectroscopy Data

Proton NMR provides information on the chemical environment of hydrogen atoms within the

molecule. The aromatic protons and the amine protons show distinct chemical shifts.
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Parameter ¹H NMR Data (399.65 MHz) ¹H NMR Data (89.56 MHz)

Solvent CDCl₃ CDCl₃

Proton Assignment Shift (ppm) Shift (ppm)

Aromatic Protons 7.186 7.19

Aromatic Protons 7.095 7.09

Aromatic Protons 7.000 6.99

Aromatic Protons 6.804 6.83 - 6.69

Aromatic Protons 6.77 6.70

Aromatic Protons 6.74 -

Aromatic Protons 6.711 -

Secondary Amine (NH) 5.15 4.18

Primary Amine (NH₂) 3.70 -

¹³C NMR Spectroscopy Data

While experimental ¹³C NMR spectral data with specific peak assignments for 2-
Aminodiphenylamine is not readily available in public databases, the expected chemical shifts

can be inferred based on its structure. Aromatic carbons typically appear in the 110-150 ppm

range. The carbons bonded to nitrogen atoms will be deshielded and appear at the lower field

end of this range.

Experimental Protocols: NMR

¹H NMR (399.65 MHz): A sample of 0.043 g of 2-Aminodiphenylamine was dissolved in 0.5

ml of deuterated chloroform (CDCl₃)[1].

¹H NMR (89.56 MHz): A sample of 0.042 g of 2-Aminodiphenylamine was dissolved in 0.5

ml of deuterated chloroform (CDCl₃)[1].

¹³C NMR: Spectra have been recorded by sources such as Aldrich Chemical Company, Inc.,

though specific experimental parameters and peak lists are not publicly detailed[2].
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2-Aminodiphenylamine by

measuring the absorption of infrared radiation.

Key IR Absorption Bands

Specific experimental IR peak lists for 2-Aminodiphenylamine are not detailed in the

searched resources. However, based on the presence of primary and secondary amine groups

and aromatic rings, the following characteristic absorption bands are expected:

Vibrational Mode Expected Wavenumber (cm⁻¹)

N-H Stretch (Primary Amine) 3500 - 3300 (two bands)

N-H Stretch (Secondary Amine) 3500 - 3300 (one band)

Aromatic C-H Stretch 3100 - 3000

N-H Bend (Primary Amine) 1650 - 1580

Aromatic C=C Bending 1600 - 1475

Aromatic C-N Stretch 1335 - 1250

Aromatic C-H Bending (Out-of-plane) 900 - 675

Experimental Protocols: IR

Several techniques have been used to obtain IR spectra of 2-Aminodiphenylamine[2]:

Attenuated Total Reflectance (ATR)-IR: The spectrum was obtained using a Bruker Tensor

27 FT-IR spectrometer. The sample was from Alfa Aesar, Thermo Fisher Scientific[2].

FTIR (Film): The spectrum was obtained from a sample prepared as a film. The source of the

sample was Calbiochem, Los Angeles, California[2].

Vapor Phase IR: The spectrum was acquired using a DIGILAB FTS-14 instrument[2].

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is particularly sensitive to conjugated systems like the aromatic rings in 2-
Aminodiphenylamine.

UV-Vis Absorption Maxima (λmax)

The position of the maximum absorption is solvent-dependent, showing a slight red-shift

(bathochromic shift) with increasing solvent polarity.

Solvent λmax (nm)

Cyclohexane 288

Acetonitrile 294

Methanol 296

Ethanol 280 - 320 (range)

Experimental Protocols: UV-Vis

The UV-Vis spectra are typically recorded by dissolving the 2-Aminodiphenylamine sample in

a suitable UV-grade solvent, such as methanol, and measuring the absorbance across a range

of wavelengths.

Visualized Workflows and Pathways
Synthesis of 2-Aminodiphenylamine

A primary route for the synthesis of 2-Aminodiphenylamine is the catalytic reductive

amination of a nitrodiphenylamine precursor.

Caption: A simplified diagram illustrating the synthesis of 2-Aminodiphenylamine via catalytic

reduction.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a compound like 2-Aminodiphenylamine using

multiple spectroscopic techniques.
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Caption: A workflow diagram for the spectroscopic characterization of 2-Aminodiphenylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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